2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol
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Overview
Description
2-{[4-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol is a complex organic compound featuring a bicyclic structure, a piperazine ring, and a bromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol typically involves multiple steps. One common approach includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-bromophenol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenol moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: Similar bicyclic structure but different functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure with silane functional groups
Uniqueness
2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol is unique due to its combination of a bicyclic structure, piperazine ring, and bromophenol moiety. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O/c20-18-3-4-19(23)17(11-18)13-22-7-5-21(6-8-22)12-16-10-14-1-2-15(16)9-14/h1-4,11,14-16,23H,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTXNYUEXYOHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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